molecular formula C12H16O B2643107 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene CAS No. 4957-17-9

1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene

Cat. No.: B2643107
CAS No.: 4957-17-9
M. Wt: 176.259
InChI Key: WPDNSARDDOLSKE-UHFFFAOYSA-N
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Description

1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene is a high-purity organic compound supplied for laboratory research purposes. This compound, with the CAS Registry Number 4957-17-9 , has a molecular formula of C12H16O and a molecular weight of 176.26 g/mol . It features a benzene ring substituted with a methoxy group and a 3-methylbut-2-en-1-yl chain, which is a prenyl-derived moiety. This structure is commonly encountered in the synthesis and study of natural products and specialty chemicals . Researchers value this compound as a key intermediate in organic synthesis, particularly in the construction of more complex molecules like flavonoids and other phenylpropanoids. Its applications are confined to controlled laboratory environments for chemical and pharmaceutical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-methoxy-2-(3-methylbut-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)8-9-11-6-4-5-7-12(11)13-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDNSARDDOLSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC=CC=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene acts as a precursor in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry.

Types of Reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction can yield alkanes when treated with hydrogen gas in the presence of palladium on carbon.
  • Substitution : Electrophilic aromatic substitution can occur, directing incoming electrophiles to ortho and para positions relative to the methoxy group .

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Studies indicate significant antimicrobial properties against various microorganisms, including:
    Microorganism TypeActivityReference
    Bacteria (e.g., E. coli, S. aureus)Inhibitory
    Fungi (e.g., C. albicans)Moderate
    Viruses (e.g., HSV)Potentially effective

The mechanism of action likely involves disruption of microbial cell membranes.

  • Anti-inflammatory Properties : Research shows that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications for inflammatory conditions.
    Inflammatory MarkerEffectReference
    TNF-alphaDecreased secretion
    IL-6Inhibition of expression
    COX-2Reduced activity

Medicine

The compound is being explored for its therapeutic effects in drug development targeting specific diseases. Its interactions with cellular signaling pathways may modulate cell proliferation and survival, making it a candidate for further pharmacological studies.

Industrial Applications

In industry, this compound is utilized in the production of fragrances and flavors due to its pleasant aromatic properties. Additionally, it may serve as an intermediate in synthesizing specialty chemicals used in various applications.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) that indicates its potential use as a natural antimicrobial agent in food preservation.

Case Study 2: Anti-inflammatory Mechanisms
Research on its anti-inflammatory effects revealed that it significantly reduced levels of pro-inflammatory markers in vitro. This suggests that the compound could be developed into a therapeutic agent for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism by which 1-methoxy-2-(3-methylbut-2-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The 3-methylbut-2-en-1-yl group provides steric hindrance, affecting the compound’s overall shape and interaction with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Isomers

1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene
  • Structural Difference : The prenyl group is at the 3-position instead of the 2-position.
  • Impact : Positional isomerism alters steric and electronic effects. For example, the meta-substituted isomer may exhibit lower reactivity in electrophilic substitution due to reduced resonance stabilization compared to the ortho-substituted target compound .
  • Collision Cross-Section (CCS) : Computational studies predict distinct CCS values for positional isomers, aiding their differentiation in mass spectrometry .
1-Methoxy-2-(1-methylethenyl)benzene
  • Structural Difference : Replaces the prenyl group with a 1-methylethenyl (isopropenyl) moiety.
  • Natural Occurrence : Detected in trace amounts in Eryngium maritimum essential oil, unlike the target compound, which is primarily synthetic .
  • Reactivity : The isopropenyl group lacks the conjugated double bond of the prenyl substituent, reducing its utility in Diels-Alder or cycloaddition reactions .
(3-Methylbut-2-en-1-yl)benzene
  • Structural Difference : Lacks the methoxy group.

Functionalized Derivatives

1,2-Bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene
  • Structural Features : Three prenyl-oxy groups attached to the benzene ring.
  • Bioactivity: Exhibits melanogenesis inhibition, likely due to structural mimicry of methyl diantilis (a commercial fragrance).
Xanthohumol
  • Structural Features: Contains a prenylated chalcone scaffold with a methoxy group and a 4-hydroxyphenyl propenone chain.
  • Solubility : Insoluble in water but soluble in organic solvents (e.g., chloroform, toluene), similar to 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene. However, xanthohumol’s extended conjugation system results in higher UV absorption, useful for analytical detection .
  • Bioactivity : Demonstrates anticancer and anti-inflammatory properties, unlike the target compound, which is primarily a synthetic intermediate .

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Substituent Positions Key Properties/Applications Reference
This compound C₁₂H₁₆O 1-OCH₃, 2-prenyl Carbazole synthesis precursor
1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene C₁₂H₁₆O 1-OCH₃, 3-prenyl Distinct CCS values (computational)
1-Methoxy-2-(1-methylethenyl)benzene C₁₀H₁₂O 1-OCH₃, 2-isopropenyl Trace in essential oils
Xanthohumol C₂₁H₂₂O₅ Complex chalcone Anticancer, UV-active
1,2-Bis((3-methylbut-2-en-1-yl)oxy)benzene C₂₁H₂₈O₃ Multiple prenyl-oxy Melanogenesis inhibition

Key Findings and Insights

  • Positional Isomerism : Ortho-substitution (target compound) enhances electrophilic reactivity compared to meta-substituted isomers .
  • Biological Relevance: Prenyl groups improve lipophilicity and bioactivity, as seen in melanogenesis inhibitors and xanthohumol .
  • Synthetic Versatility : The target compound’s prenyl group enables high-yield cyclization reactions, critical for complex alkaloid synthesis .

Biological Activity

1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene, also known by its chemical structure C12H16OC_{12}H_{16}O, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of methoxy-substituted aromatic compounds, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound indicates that it contains a methoxy group (-OCH₃) and a 3-methylbut-2-enyl side chain attached to a benzene ring. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₆O
SMILESCC(=CCC1=CC(=CC=C1)OC)C
InChIInChI=1S/C12H16O/c1-10(2)7-8-11-5-4-6-12(9-11)13-3/h4-7,9H,8H2,1-3H3
Predicted CCS (Ų)140.1 (for [M+H]+)

Antimicrobial Activity

Research has indicated that various methoxy-substituted compounds exhibit significant antimicrobial properties. In particular, studies have demonstrated that this compound and its derivatives possess activity against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) values provide insight into their effectiveness:

CompoundMIC (µg/mL)Activity Level
This compound<10Very Strong
Related Methoxy Compounds10 - 25Strong
Other Methoxy Compounds26 - 125Good

The presence of the methoxy group is crucial for enhancing the antimicrobial efficacy of these compounds, as it influences their interaction with microbial membranes and enzymatic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. The compound has shown promise in inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in cellular models. This suggests its potential application in managing inflammatory diseases.

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of this compound. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study involving various methoxy compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a strong antimicrobial effect with an MIC of less than 10 µg/mL against S. aureus, highlighting its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism
A cellular study demonstrated that treatment with this compound reduced the levels of inflammatory markers in lipopolysaccharide-stimulated macrophages. The compound inhibited the NF-kB signaling pathway, which is pivotal in inflammation regulation .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene?

  • Methodology : The compound can be synthesized via palladium-catalyzed coupling reactions. For example, reacting 2-bromo-1-methoxybenzene with 3-methylbut-2-en-1-yl Grignard reagents under inert conditions yields the target compound. Key steps include:

  • Using anhydrous solvents (e.g., THF) and catalytic Pd(PPh₃)₄.
  • Monitoring reaction progress via TLC or GC-MS .
  • Purification via column chromatography (hexane/ethyl acetate gradient) .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodology :

  • ¹H-NMR :
  • Methoxy group (-OCH₃) appears as a singlet at ~δ 3.8 ppm.
  • Prenyl group (3-methylbut-2-en-1-yl) shows characteristic doublets for allylic protons (δ 5.1–5.3 ppm) and methyl groups (δ 1.7–1.8 ppm).
  • ¹³C-NMR :
  • Aromatic carbons appear between δ 110–160 ppm, with the methoxy carbon at ~δ 55 ppm.
  • Allylic carbons of the prenyl group are observed at δ 115–125 ppm .

Q. What analytical techniques are suitable for determining purity and identity?

  • Methodology :

  • GC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 177) and fragmentation patterns.
  • Collision Cross-Section (CCS) Data : Compare experimental CCS values (e.g., [M+H]⁺: 140.1 Ų) with predicted databases for gas-phase ion mobility .
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational collision cross-section (CCS) data?

  • Methodology :

  • Calibration : Use internal standards (e.g., tetraalkylammonium salts) to calibrate ion mobility spectrometers.
  • Computational Refinement : Adjust force field parameters in molecular dynamics simulations (e.g., AMBER or CHARMM) to better match experimental CCS values.
  • Isomer Differentiation : Compare CCS profiles of synthetic isomers (e.g., cis vs. trans prenyl groups) to resolve ambiguities .

Q. What strategies elucidate stereochemical outcomes in catalytic hydrogenation of the prenyl group?

  • Methodology :

  • Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation.
  • Kinetic Analysis : Monitor reaction progress via in situ FTIR or Raman spectroscopy to track stereochemical intermediates.
  • X-ray Crystallography : Resolve hydrogenated product structures to confirm stereochemistry .

Q. How can computational methods predict the reactivity of methoxy and prenyl groups?

  • Methodology :

  • DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to evaluate electron density maps.
  • Methoxy groups act as electron donors (↑ aromatic ring reactivity).
  • Prenyl groups exhibit allylic strain, influencing regioselectivity in electrophilic substitutions.
  • Molecular Orbital Analysis : Use HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks .

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